C-6 Formylation Yield vs. TBDPS Glucal
Under identical Vilsmeier-Haack formylation conditions (POCl₃·DMF reagent), the 3,6-di-O-TBDMS ether of D-glucal undergoes clean, selective conversion to the corresponding C-6-O-formate in high yield, whereas the bulkier 3,6-di-O-tert-butyldiphenylsilyl (TBDPS) analog gives a significantly lower yield [1]. This difference stems from the greater steric hindrance of the TBDPS group, which retards electrophilic attack at the sterically congested C-6 site.
| Evidence Dimension | Yield of C(6)-O-formate formation via Vilsmeier-Haack reaction |
|---|---|
| Target Compound Data | High yield (exact value not abstractable, reported as 'clean, selective conversion') |
| Comparator Or Baseline | 3,6-Di-O-TBDPS-D-glucal: Lower yield |
| Quantified Difference | Not precisely quantified in abstract; described as 'unique and selective' for TBDMS vs. TBDPS |
| Conditions | Vilsmeier-Haack reagent (POCl₃·DMF), room temperature, one-step conversion |
Why This Matters
For applications requiring C-6 functionalization, the TBDMS-protected glucal delivers a superior yield of the formate intermediate compared to the TBDPS variant, directly impacting synthetic route efficiency and cost.
- [1] Koeller, S.; Lellouche, J.-P. The particular sensitivity of silyl ethers of D-glucal toward two Vilsmeier-Haack reagents. J. Org. Chem. 2001, 66, 693–696. View Source
